Benzthiazuron

Beschreibung

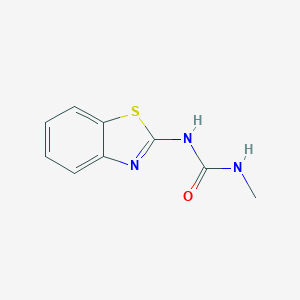

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCJYIIKPVRVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041662 | |

| Record name | Benzthiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1929-88-0 | |

| Record name | Benzthiazuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzthiazuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzthiazuron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzthiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzthiazuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZTHIAZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9612759PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzthiazuron: Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzthiazuron is a synthetic urea (B33335) herbicide, now largely considered obsolete, that was primarily utilized for the pre-emergence control of annual broad-leaved weeds in various agricultural settings.[1] Its mode of action involves the inhibition of Photosystem II (PSII), a critical process in plant photosynthesis, ultimately leading to cell death and necrosis.[1] This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, analytical methods, mechanism of action, metabolic pathways, and toxicological profile of this compound, tailored for a scientific audience. All quantitative data are presented in structured tables for ease of comparison, and relevant pathways and workflows are visualized using Graphviz diagrams.

Chemical Identity and Structure

This compound is chemically known as 1-(1,3-benzothiazol-2-yl)-3-methylurea.[2] It belongs to the benzothiazole (B30560) and urea classes of chemical compounds.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-3-methylurea[2] |

| CAS Number | 1929-88-0[2] |

| Molecular Formula | C₉H₉N₃OS[2] |

| Molecular Weight | 207.25 g/mol [2] |

| Canonical SMILES | CNC(=O)NC1=NC2=CC=CC=C2S1[2] |

| InChI | InChI=1S/C9H9N3OS/c1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,11,12,13)[2] |

| InChIKey | DTCJYIIKPVRVDD-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a white, crystalline powder.[3] It exhibits moderate solubility in water and is not considered volatile.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | White powder[3] |

| Decomposition Temperature | Approximately 287 °C[3] |

| Water Solubility | 12 mg/L (at 20 °C)[3] |

| Vapor Pressure | 1.3 mPa (at 20 °C) |

| pKa | 9.67 |

| Predicted logP (XlogP) | 1.6[2] |

Synthesis of this compound

The commercial synthesis of this compound involves a two-step process. The first step is the preparation of the intermediate, 2-aminobenzothiazole (B30445). This is typically achieved through the cyclization of phenylthiourea. In the second step, 2-aminobenzothiazole is reacted with methyl isocyanate in an inert solvent, such as toluene (B28343) or acetone. The nucleophilic amine of the 2-aminobenzothiazole attacks the isocyanate group of methyl isocyanate to form the urea linkage, resulting in the formation of this compound, which then precipitates out of the solution upon cooling.[1]

Experimental Protocol: General Procedure for the Synthesis of Urea Derivatives from Amines and Isocyanates

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole in an anhydrous inert solvent (e.g., toluene or acetone).

-

Addition of Reagent: Slowly add a stoichiometric equivalent of methyl isocyanate to the solution at room temperature with continuous stirring.

-

Reaction: The reaction is typically exothermic. After the initial reaction subsides, the mixture may be heated to reflux for a period to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature and then further cooled in an ice bath to facilitate the precipitation of the product.

-

Purification: The precipitated this compound is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Analytical Methods

The determination of this compound in environmental samples is crucial for monitoring its presence and fate. A common and effective method involves solid-phase extraction (SPE) for sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Aqueous Samples

This protocol outlines a general procedure for the extraction and concentration of this compound from water samples.[4]

-

Sample Preparation: Acidify the water sample to a pH of approximately 3.

-

Internal Standard: Spike the sample with a known concentration of a deuterated internal standard, such as this compound-d3, to correct for any analyte loss during the process.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then acidified water through it.

-

Sample Loading: Pass the prepared water sample through the conditioned SPE cartridge. This compound and its deuterated analog will be retained on the sorbent.

-

Washing: Wash the cartridge with acidified water to remove any interfering polar compounds.

-

Elution: Elute the retained analytes from the cartridge using a suitable organic solvent, such as methanol.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

References

An In-Depth Technical Guide to the Mechanism of Action of Benzthiazuron as a Photosystem II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzthiazuron, a member of the benzothiazolyl urea (B33335) class of compounds, is recognized as a herbicide that exerts its phytotoxic effects by inhibiting Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants, algae, and cyanobacteria.[1] While extensive research is available on the mechanism of action of phenylurea herbicides as a class, specific quantitative and detailed experimental data for this compound is less prevalent in recent scientific literature. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon the well-established principles of PSII inhibition by analogous urea-based herbicides and outlining the key experimental methodologies used for characterization.

Core Mechanism of Action: Inhibition of Photosystem II Electron Transport

The primary mode of action for this compound, like other urea-based herbicides, is the disruption of photosynthetic electron transport at the acceptor side of Photosystem II.[1][2] Specifically, it binds to the Q\textsubscript{B}-binding niche on the D1 protein, a core component of the PSII reaction center.[3] This binding is competitive with plastoquinone (B1678516) (PQ), the native mobile electron carrier.

By occupying the Q\textsubscript{B} site, this compound effectively blocks the transfer of electrons from the primary quinone acceptor, Q\textsubscript{A}, to Q\textsubscript{B}. This interruption of the electron flow leads to a cascade of inhibitory effects:

-

Accumulation of Reduced Q\textsubscript{A}: The blockage of electron transfer from Q\textsubscript{A} results in its accumulation in the reduced state (Q\textsubscript{A}\textsuperscript{-}).

-

Inhibition of Water Splitting: The inability to re-oxidize Q\textsubscript{A}\textsuperscript{-} prevents the PSII reaction center (P680) from being re-oxidized after light-induced charge separation. This, in turn, halts the process of water oxidation and oxygen evolution.

-

Formation of Reactive Oxygen Species (ROS): The highly reduced state of the PSII acceptor side can lead to the formation of triplet chlorophyll (B73375) and singlet oxygen, highly reactive species that cause oxidative damage to lipids, proteins, and pigments, ultimately leading to cell death.[2]

Quantitative Data on PSII Inhibition

The inhibitory potency of PSII herbicides is typically quantified by the half-maximal inhibitory concentration (IC\textsubscript{50}), which represents the concentration of the inhibitor required to reduce the measured activity by 50%. While specific IC\textsubscript{50} values for this compound are not readily found in recent literature, data for structurally and functionally similar phenylurea herbicides, such as Diuron, provide a strong comparative benchmark for its expected potency. The IC\textsubscript{50} values can vary depending on the experimental system (e.g., isolated thylakoids, whole cells) and the specific assay used.

| Herbicide (Analog) | Assay Type | Test System | IC₅₀ (M) | Reference |

| Diuron | Oxygen Evolution (Hill Reaction) | Spinach Chloroplasts | ~ 2 x 10⁻⁸ | [3] |

| Diuron | Chlorophyll Fluorescence (Fv/Fm) | Pea Thylakoids | ~ 8 x 10⁻⁸ | [3] |

| Monuron | Chlorophyll Fluorescence | Marchantia polymorpha | ~ 2.1 x 10⁻⁷ | [4] |

| Isoproturon | Oxygen Evolution | Chlorella kessleri | ~ 1 x 10⁻⁶ | [5] |

Table 1: Summary of IC\textsubscript{50} values for representative phenylurea PSII inhibitors from various experimental assays. These values provide an expected range of potency for this compound.

Experimental Protocols for Characterization of PSII Inhibition

Several biophysical and biochemical techniques are employed to study the mechanism of PSII inhibitors. The following are detailed protocols for key experiments.

Chlorophyll a Fluorescence Measurement (OJIP Test)

Principle: This non-invasive technique measures the transient changes in chlorophyll a fluorescence upon illumination of a dark-adapted sample. The shape of the fluorescence induction curve (the OJIP transient) provides detailed information about the redox state of the PSII electron transport chain. Inhibition of electron flow from Q\textsubscript{A} to Q\textsubscript{B} by this compound leads to a rapid accumulation of Q\textsubscript{A}\textsuperscript{-}, resulting in a characteristic sharp rise in fluorescence to the maximal level (P-step), with a pronounced increase at the J-step.

Protocol:

-

Sample Preparation:

-

Isolate thylakoid membranes from a suitable plant source (e.g., spinach, pea) using standard differential centrifugation methods.

-

Resuspend the thylakoid pellet in a buffer solution (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 5 mM MgCl\textsubscript{2}).

-

Determine the chlorophyll concentration spectrophotometrically and adjust to a standard concentration (e.g., 10 µg Chl/mL).

-

-

Herbicide Incubation:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, ethanol).

-

Add varying concentrations of this compound to the thylakoid suspension and incubate in complete darkness for a defined period (e.g., 5-10 minutes) to allow for binding to the D1 protein.

-

-

Measurement:

-

Use a fast-kinetics fluorometer (e.g., a Plant Efficiency Analyser, PEA) to record the OJIP fluorescence transient.

-

Dark-adapt the samples for at least 20 minutes before measurement.

-

Illuminate the sample with a saturating pulse of light and record the fluorescence emission from 10 µs to 1 s.

-

-

Data Analysis:

-

Analyze the OJIP curve to determine key parameters such as F\textsubscript{0} (minimal fluorescence), F\textsubscript{m} (maximal fluorescence), and the fluorescence intensity at the J-step (F\textsubscript{J}).

-

Calculate the variable fluorescence (F\textsubscript{v} = F\textsubscript{m} - F\textsubscript{0}) and the maximum quantum yield of PSII (F\textsubscript{v}/F\textsubscript{m}).

-

Plot the relative variable fluorescence at the J-step (V\textsubscript{J} = (F\textsubscript{J} - F\textsubscript{0}) / (F\textsubscript{m} - F\textsubscript{0})) against the logarithm of the this compound concentration to determine the IC\textsubscript{50} value.

-

Oxygen Evolution Measurement (Hill Reaction)

Principle: This assay measures the rate of light-dependent oxygen evolution from isolated thylakoids using an artificial electron acceptor (a Hill reagent), such as 2,6-dichlorophenolindophenol (DCPIP) or potassium ferricyanide. These acceptors intercept electrons from the electron transport chain, allowing for the measurement of PSII activity. This compound's inhibition of electron flow will decrease the rate of oxygen evolution.[6]

Protocol:

-

Sample Preparation:

-

Prepare isolated and functional thylakoid membranes as described in the chlorophyll fluorescence protocol.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 5 mM MgCl\textsubscript{2}, 100 mM sorbitol).

-

Add the artificial electron acceptor (e.g., 0.1 mM DCPIP or 1 mM K\textsubscript{3}[Fe(CN)\textsubscript{6}]).

-

Add the thylakoid suspension to the reaction mixture to a final chlorophyll concentration of 10-20 µg Chl/mL.

-

-

Herbicide Treatment:

-

Add varying concentrations of this compound to the reaction mixture.

-

-

Measurement:

-

Use a Clark-type oxygen electrode or an optical oxygen sensor to monitor the change in oxygen concentration in the reaction vessel.

-

Equilibrate the reaction mixture in the dark, and then illuminate with saturating actinic light to initiate the reaction.

-

Record the rate of oxygen evolution over time.

-

-

Data Analysis:

-

Calculate the rate of oxygen evolution (e.g., in µmol O\textsubscript{2} / mg Chl / h).

-

Plot the percentage of inhibition of the oxygen evolution rate against the logarithm of the this compound concentration to determine the IC\textsubscript{50} value.

-

Thermoluminescence

Principle: Thermoluminescence (TL) is the emission of light upon heating a sample that has been pre-illuminated at a low temperature. In the context of photosynthesis, the light emission arises from the recombination of charge-separated pairs within PSII. Different TL bands correspond to the recombination of different redox pairs. In the presence of a PSII inhibitor like this compound that blocks electron transfer from Q\textsubscript{A} to Q\textsubscript{B}, the recombination of the S\textsubscript{2}Q\textsubscript{A}\textsuperscript{-} charge pair is favored, leading to the appearance or enhancement of a characteristic TL band (the Q band) at around 0-10°C.

Protocol:

-

Sample Preparation:

-

Use isolated thylakoid membranes or whole algal cells.

-

Incubate the sample with this compound in the dark.

-

-

Measurement:

-

Cool the sample to a low temperature (e.g., -10°C) in the dark.

-

Excite the sample with a single, saturating flash of light to induce charge separation.

-

Rapidly cool the sample to a very low temperature (e.g., -80°C) to trap the charge-separated states.

-

Heat the sample at a constant rate (e.g., 0.5°C/s) up to approximately 60°C.

-

Measure the emitted light (glow curve) as a function of temperature using a sensitive photomultiplier tube.

-

-

Data Analysis:

-

Analyze the glow curve to identify the peak temperatures and intensities of the different TL bands.

-

The presence and intensity of the Q band in this compound-treated samples, compared to the B band (from S\textsubscript{2}/S\textsubscript{3}Q\textsubscript{B}\textsuperscript{-} recombination) in control samples, confirms the inhibition of electron transfer from Q\textsubscript{A} to Q\textsubscript{B}.

-

References

- 1. This compound (Ref: BAY 60618 ) [sitem.herts.ac.uk]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Different sensitivities of photosystem II in green algae and cyanobacteria to phenylurea and phenol-type herbicides: effect on electron donor side - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physicochemical Properties of Benzthiazuron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the herbicide benzthiazuron. The information is compiled from various scientific and regulatory sources to support research, development, and risk assessment activities.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-3-methylurea[1] |

| CAS Number | 1929-88-0[1][2] |

| Molecular Formula | C₉H₉N₃OS[1][2] |

| Molecular Weight | 207.25 g/mol [1] |

| Canonical SMILES | CNC(=O)NC1=NC2=CC=CC=C2S1[1] |

| InChIKey | DTCJYIIKPVRVDD-UHFFFAOYSA-N[1] |

| Synonyms | Gatnon, Gatinon, Bayer 60618, N-(2-Benzothiazolyl)-N'-methylurea[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its environmental fate, transport, and biological interactions.

| Property | Value | Temperature (°C) | pH |

| Physical State | White powder | Ambient | N/A |

| Melting Point | Decomposes at 265 - 287 °C[2][3] | N/A | N/A |

| Boiling Point | Data not available | N/A | N/A |

| Vapor Pressure | 1.3 mPa[4] | 20 | N/A |

| Water Solubility | 12 mg/L[2][3] | 20 | 7 |

| Solubility in Organic Solvents | Very slightly soluble in xylene.[2] | N/A | N/A |

| Octanol-Water Partition Coefficient (log Kow) | 1.6 (Predicted XLogP3)[1] | N/A | N/A |

| Dissociation Constant (pKa) | 9.67 (Predicted)[4]; 8.89 ± 0.70 (Predicted)[3] | 25 | N/A |

Experimental Protocols

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a compound is determined by the flask method or the column elution method.[5] Given this compound's solubility is above 10⁻² g/L, the flask method is appropriate.[5]

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Methodology:

-

Preparation: An excess amount of this compound is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium. This can take 24 hours or longer, and preliminary tests are conducted to determine the required equilibration time.

-

Phase Separation: The undissolved solid is separated from the aqueous phase by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in replicate to ensure the reliability of the results.

Determination of Vapor Pressure (OECD Guideline 104)

Various methods can be employed to measure the vapor pressure of a substance, depending on its expected range. For a substance with a low vapor pressure like this compound (1.3 mPa), the gas saturation method is suitable.[6][7]

Principle: A stream of inert gas is passed through or over the test substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[7]

Methodology:

-

Apparatus: A thermostatically controlled chamber houses the sample. A carrier gas (e.g., nitrogen or argon) is passed through the sample at a precisely controlled flow rate. A trapping system (e.g., a cold trap or a sorbent tube) is placed downstream to collect the vaporized substance.

-

Saturation: The carrier gas flows over a sample of this compound with a large surface area to ensure saturation.

-

Trapping: The vaporized this compound is quantitatively trapped from the gas stream.

-

Quantification: The amount of trapped this compound is determined using a sensitive analytical method, such as Gas Chromatography (GC) or HPLC.

-

Calculation: The vapor pressure is calculated from the mass of the collected substance, the volume of the carrier gas passed through the system, and the molecular weight of the substance, using the ideal gas law. The determination is performed at a specific temperature (e.g., 20°C).[6][8][9]

Determination of the Octanol-Water Partition Coefficient (OECD Guideline 117 - HPLC Method)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a critical parameter for assessing its environmental fate and bioaccumulation potential.[10][11] The HPLC method provides an indirect estimation of log Kow.[12][13]

Principle: The log Kow of a substance is linearly related to its retention time on a reverse-phase HPLC column. By calibrating the column with reference substances of known log Kow values, the log Kow of the test substance can be determined by interpolation from its retention time.[14][15]

Methodology:

-

HPLC System: A standard HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used.

-

Mobile Phase: The mobile phase is typically a mixture of methanol (B129727) and water. The composition is held constant (isocratic elution).

-

Calibration: A series of reference compounds with well-established log Kow values that bracket the expected log Kow of this compound are injected into the HPLC system. A calibration curve of log retention time versus log Kow is constructed.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions as the reference compounds. Its retention time is measured.

-

Calculation: The log Kow of this compound is calculated by interpolating its retention time on the calibration curve.

Visualizations

Mode of Action: Photosystem II Inhibition

This compound is a urea (B33335) herbicide that acts by inhibiting photosynthesis at Photosystem II (PSII).[4][16][17] It binds to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts, blocking the electron transport chain and ultimately leading to plant death.[16][17][18]

Caption: Inhibition of Photosystem II by this compound.

Experimental Workflow: Determination of log Kow by HPLC (OECD 117)

The following diagram illustrates a typical workflow for determining the octanol-water partition coefficient of a substance using the HPLC method.

Caption: Experimental workflow for log Kow determination by HPLC.

Logical Relationships of this compound's Physicochemical Properties

This diagram illustrates the relationships between the fundamental physicochemical properties of this compound and their implications for its environmental behavior.

Caption: Relationships of this compound's properties.

References

- 1. This compound | C9H9N3OS | CID 16007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1929-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound (Ref: BAY 60618 ) [sitem.herts.ac.uk]

- 5. oecd.org [oecd.org]

- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 7. lcslaboratory.com [lcslaboratory.com]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. Partition coefficient (KOW) and distribution ratio (DOW) - ECETOC [ecetoc.org]

- 12. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 13. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 14. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. wssa.net [wssa.net]

- 17. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 18. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

Microbial Degradation of Benzothiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole (B30560) and its derivatives are a class of heterocyclic compounds with a wide range of industrial applications, including in the manufacturing of rubber, pesticides, and pharmaceuticals. Their widespread use has led to their emergence as environmental contaminants. Understanding the microbial degradation of these compounds is crucial for developing effective bioremediation strategies and for assessing their environmental fate and toxicological impact. This technical guide provides a comprehensive overview of the microbial degradation pathways of benzothiazole compounds, with a focus on the underlying enzymatic reactions, key intermediates, and the microorganisms involved.

Core Degradation Pathways

The microbial breakdown of benzothiazole is predominantly an aerobic process, with several bacterial genera, most notably Rhodococcus, playing a pivotal role. The central degradation strategy involves the initial destabilization of the aromatic ring system through hydroxylation, followed by ring cleavage and subsequent metabolism of the resulting aliphatic acids.

The Upper Pathway: From Benzothiazole to Ring Cleavage

The initial steps in the degradation of benzothiazole (BT) converge on the formation of a dihydroxybenzothiazole intermediate, which then undergoes enzymatic ring cleavage. This upper pathway can be summarized as follows:

-

First Hydroxylation: The degradation is initiated by a monooxygenase-catalyzed hydroxylation of the benzothiazole molecule to form 2-hydroxybenzothiazole (B105590) (OBT). This step is crucial as it represents the initial attack on the stable benzothiazole ring. While the specific monooxygenases have not been fully characterized, their action is a recurring theme in the degradation of aromatic compounds.

-

Second Hydroxylation: OBT is further hydroxylated to a dihydroxybenzothiazole. Studies using 1H nuclear magnetic resonance (NMR) have identified this intermediate as 2,6-dihydroxybenzothiazole (B1624654) in several Rhodococcus strains.[1] This second hydroxylation prepares the benzene (B151609) ring for cleavage.

-

Ring Cleavage: The dihydroxylated intermediate undergoes ortho-cleavage of the benzene ring, a reaction catalyzed by catechol 1,2-dioxygenase.[2][3] This enzymatic step results in the formation of a dicarboxylic acid product, marking the end of the upper pathway and the transition to the lower pathway of metabolism.[2][3]

The degradation pathway of benzothiazole-2-sulfonate (BTSO3) by Rhodococcus erythropolis also converges with this central pathway, as it is transformed into OBT under anaerobic conditions.[4][5][6]

dot

The Lower Pathway: Metabolism of the Ring-Cleavage Product

Information on the "lower pathway," which involves the metabolism of the diacid product resulting from ring cleavage, is less detailed in current literature. It is hypothesized that this dicarboxylic acid is further metabolized through pathways analogous to those for other aromatic compound degradation, ultimately leading to intermediates of central metabolism, such as acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to CO2 and water.[5]

Key Microorganisms and Enzymes

Several microorganisms have been identified with the ability to degrade benzothiazole and its derivatives.

| Microorganism | Compound(s) Degraded | Key Enzymes/Pathway Characteristics | Reference(s) |

| Rhodococcus pyridinovorans PA | Benzothiazole, 2-Hydroxybenzothiazole | Successive hydroxylations, Catechol 1,2-dioxygenase (ortho-cleavage) | [2][3] |

| Rhodococcus erythropolis BTS1 | Benzothiazole, 2-Hydroxybenzothiazole, Benzothiazole-2-sulfonate | Converging pathway to OBT, formation of dihydroxybenzothiazole | [4][5][6] |

| Rhodococcus rhodochrous OBT18 | Benzothiazole, 2-Hydroxybenzothiazole | Similar pathway to other Rhodococcus strains | [2] |

| Pseudomonas putida HKT554 | Benzothiazole, 2-Mercaptobenzothiazole, 2-Methylthiobenzothiazole | Naphthalene dioxygenase involved in initial transformation to 2-hydroxybenzothiazole | [7] |

Quantitative Data on Benzothiazole Degradation

The efficiency and rate of benzothiazole degradation vary depending on the microbial strain and environmental conditions.

| Microorganism | Substrate & Initial Concentration | Degradation Efficiency/Rate | Conditions | Reference(s) |

| Rhodococcus pyridinovorans PA | Benzothiazole (3 mM) | Complete disappearance in 1 hour | Resting cells grown in TSB medium | [2] |

| Rhodococcus erythropolis | Benzothiazole (3 mM) | Almost complete degradation in 1.5 hours | - | [1] |

| Pseudomonas putida HKT 554 | Benzothiazole | 80% degradation | - | [1] |

| Microbial Electrolysis Cell (MEC) | Benzothiazole (20-110 g·m⁻³·day⁻¹) | 80-90% removal | Continuous-flow reactor | [1] |

Enzyme Kinetics:

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism | Reference(s) |

| Catechol 1,2-dioxygenase | Pyrocatechol | - | 13 (TSB-grown cells) | Rhodococcus pyridinovorans PA | [2] |

Experimental Protocols

The study of microbial degradation pathways of benzothiazole relies on a combination of microbiological and analytical techniques.

Microbial Culture and Degradation Assays

1. Isolation of Benzothiazole-Degrading Microorganisms:

-

Enrichment Culture: Inoculate a mineral salts medium containing benzothiazole as the sole source of carbon and nitrogen with an environmental sample (e.g., activated sludge, contaminated soil).

-

Isolation: Plate serial dilutions of the enrichment culture onto solid mineral salts medium with benzothiazole to obtain pure colonies.[4]

2. Resting Cell Assays:

-

Cell Preparation: Grow the isolated strain in a suitable rich medium (e.g., Tryptic Soy Broth) or a mineral salts medium with a specific carbon source. Harvest the cells by centrifugation, wash with a buffer, and resuspend to a desired cell density.[2]

-

Degradation Experiment: Incubate the resting cell suspension with a known concentration of the benzothiazole compound. Collect samples at different time intervals for analysis of the parent compound and its metabolites.[2]

dot

Analytical Methods for Metabolite Identification and Quantification

1. High-Performance Liquid Chromatography (HPLC):

-

Principle: Reversed-phase HPLC is commonly used to separate benzothiazole and its more polar hydroxylated metabolites.

-

Typical Conditions:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)[7]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid.[7] For example, a mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).[7]

-

Flow Rate: 1.0 mL/min[7]

-

Detection: UV detector set at a wavelength appropriate for benzothiazoles (e.g., 250 nm).[7]

-

-

Sample Preparation: Centrifuge the culture samples to remove cells. The supernatant can be directly injected or pre-concentrated using solid-phase extraction (SPE).[8]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC-MS is suitable for the analysis of volatile and semi-volatile benzothiazole derivatives. Derivatization may be required for polar metabolites.

-

Typical Conditions:

-

Column: A non-polar or semi-polar column (e.g., SPB-5, 30 m x 0.25 mm i.d.).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

-

Ionization: Electron Impact (EI) is commonly used.

-

-

Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of the culture supernatant, followed by concentration and, if necessary, derivatization.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: In situ 1H NMR and two-dimensional NMR techniques (e.g., 1H-13C HSQC, 1H-15N HMBC) are powerful tools for the structural elucidation of novel metabolites directly in the culture medium without prior purification.[2][3]

Conclusion and Future Perspectives

Significant progress has been made in elucidating the microbial degradation pathways of benzothiazole compounds, particularly by Rhodococcus species. The upper pathway, involving sequential hydroxylations and subsequent ortho-cleavage of the benzene ring, is relatively well-understood. However, further research is needed to:

-

Identify and characterize the specific monooxygenase enzymes responsible for the initial hydroxylation steps.

-

Elucidate the complete lower pathway for the metabolism of the ring-cleavage products to achieve a full understanding of the mineralization process.

-

Investigate the genetic basis of the benzothiazole degradation pathways, including the identification and characterization of the gene clusters involved.

-

Explore the degradation pathways in other microbial genera to broaden our understanding of the microbial metabolic diversity towards these compounds.

A deeper understanding of these aspects will be instrumental in the development of robust and efficient bioremediation technologies for environments contaminated with benzothiazole and its derivatives, and will provide valuable insights for the environmental risk assessment of these widely used chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole degradation by Rhodococcus pyridinovorans strain PA: evidence of a catechol 1,2-dioxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aem.asm.org [aem.asm.org]

- 5. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates (Journal Article) | OSTI.GOV [osti.gov]

- 7. Biotransformation of benzothiazole derivatives by the Pseudomonas putida strain HKT554 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Persistence of Benzthiazuron in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzthiazuron is an obsolete pre-emergence herbicide, and detailed information regarding its environmental fate and persistence in soil is limited in publicly available scientific literature. This technical guide synthesizes the available data on this compound and its closely related analogue, methathis compound (B33166), to provide a comprehensive overview for researchers and environmental scientists. While specific quantitative data for this compound is scarce, this guide leverages data from methathis compound to infer potential environmental behavior, focusing on degradation kinetics, soil sorption, and potential degradation pathways. All quantitative data is presented in structured tables for clarity, and experimental methodologies, where available, are detailed. Visual diagrams generated using Graphviz are included to illustrate key processes.

Introduction

This compound was formerly used for the control of annual broad-leaved weeds.[1] Understanding its behavior in the soil is crucial for assessing the long-term environmental risks associated with its historical use. Key factors determining its environmental fate include its persistence, mobility, and the nature of its degradation products. Persistence is often quantified by the soil half-life (DT50), while mobility is assessed through soil sorption coefficients (Kd and Koc).

This guide provides a thorough examination of these parameters, drawing parallels with the more extensively studied compound, methathis compound, due to the limited availability of data for this compound itself.

Degradation and Persistence in Soil

The persistence of a pesticide in soil is a critical factor in determining its potential for environmental impact. Moderately persistent compounds can pose a risk of carryover to subsequent crops and may have longer-term effects on soil ecosystems.

Half-Life (DT50) in Soil

The half-life (DT50) is the time required for 50% of the initial concentration of a substance to dissipate. There is evidence that this compound can be moderately persistent in some soil systems.[1] A laboratory study on the degradation of several sugar-beet herbicides reported a mean half-life for this compound.[2]

Table 1: Soil Half-Life (DT50) of this compound

| Herbicide | Mean Half-Life (DT50) in days | Study Type | No. of Soils Tested |

| This compound | 191 | Laboratory | 4 |

Data from a study on selected sugar-beet herbicides. The specific soil types and conditions were not detailed in the available abstract.[2]

For the related compound methathis compound, studies have shown it to be slowly degraded in both laboratory and field conditions.[3]

Mobility and Sorption in Soil

The mobility of a pesticide in soil governs its potential to leach into groundwater or move off-site via surface runoff. This is largely determined by its sorption characteristics to soil particles.

Soil Sorption Coefficients (Kd and Koc)

The soil sorption coefficient (Kd) is the ratio of the pesticide concentration in the soil to its concentration in the soil solution at equilibrium. The organic carbon-normalized sorption coefficient (Koc) is a more universal measure, as it minimizes the effect of soil organic carbon content variability.

Unfortunately, specific Kd and Koc values for this compound were not available in the reviewed literature. However, based on its physico-chemical properties, this compound is considered to have the potential to leach to groundwater.[4]

For methathis compound, studies have shown that organic matter is the principal component responsible for its adsorption in unamended soils.[3] The Freundlich adsorption model has been used to describe its sorption, with Kf values ranging from 5.3 to 82.1 cm³/g in one study.[3]

Table 2: Freundlich Adsorption Coefficients for Methathis compound in Different Soils

| Soil Type | Organic Matter (%) | pH | Kf (cm³/g) | 1/n |

| Mollic Fluviaquent (loam) | 1.7 | 7.2 | 5.3 | 0.66 |

| Mollic Haploxeralf (silty clay loam) | 2.3 | 6.7 | - | - |

| Mollic Haploxeralf (clay loam) | 3.2 | 6.7 | - | - |

| Mollic Haploxeralf (clay loam) | 3.7 | 6.9 | - | - |

| Entic Xerumbrept (clay loam) | 3.8 | 7.4 | - | - |

| Medial, mesic, Entic Dystrandept (silt loam) | 21.6 | 6.3 | 82.1 | 0.73 |

Data adapted from a study on methathis compound adsorption. Kf and 1/n are Freundlich parameters.[3]

Degradation Pathway

The degradation of pesticides in soil can occur through biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) processes. The resulting transformation products may have different toxicological and environmental fate characteristics than the parent compound.

While a specific degradation pathway for this compound in soil was not found, studies on the related compound methathis compound suggest potential transformation routes. One study indicated that this compound could be a degradation product of methathis compound.[5] For many benzothiazole (B30560) derivatives, hydroxylation of the benzene (B151609) ring is a common transformation step mediated by soil fungi.

Potential Degradation Pathway of this compound

Based on the degradation of similar compounds, a hypothetical degradation pathway for this compound in soil is proposed below. This pathway involves microbial hydroxylation and subsequent cleavage of the urea (B33335) side chain.

References

Photodegradation of Benzthiazuron in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photodegradation of benzthiazuron in aqueous solutions. This compound, a widely used herbicide, can persist in aquatic environments, making the study of its degradation crucial for environmental risk assessment and water treatment strategies. This document compiles and synthesizes key research findings on the photochemical behavior of this compound, detailing experimental methodologies, degradation kinetics, influencing factors, and transformation pathways.

Executive Summary

The photodegradation of this compound in water is a complex process influenced by various factors, including the presence of photocatalysts, pH, and the composition of the aqueous matrix. Direct photolysis is generally slow, but the degradation can be significantly enhanced by photocatalysts like titanium dioxide (TiO2) and decatungstate anions. The degradation process typically follows pseudo-first-order kinetics. Key transformation pathways involve hydroxylation of the aromatic ring, demethylation, and eventual mineralization. This guide presents a compilation of quantitative data from various studies, detailed experimental protocols, and visual representations of the degradation pathways and experimental workflows to facilitate a comprehensive understanding of this critical environmental process.

Quantitative Data on this compound Photodegradation

The following tables summarize key quantitative data from various studies on the photodegradation of this compound and related compounds under different experimental conditions.

Table 1: Photodegradation Kinetics of this compound (Methathis compound - MBTU)

| Catalyst/Condition | Initial Concentration | Half-life (t½) | Rate Constant (k) | Quantum Yield (Φ) | Mineralization | Reference |

| Direct Photolysis (365 nm) | 10⁻⁴ M | - | - | 2.5 x 10⁻² | - | [1] |

| Decatungstate (DTA) (365 nm) | 10⁻⁴ M | 1.4 h | - | - | 90% after 7 days | [1] |

| TiO₂ (Degussa P25) | 1.0 x 10⁻⁴ mol L⁻¹ | 39 min | - | - | ~70% TOC reduction after 48h | [2] |

| Benzophenone | - | Fastest degradation observed | - | - | - | [2] |

| Humic Acid | - | Moderate inhibition | - | - | - | [2] |

| Montmorillonite | - | Slightly increased rate | - | - | - | [2] |

| Nitrate (B79036) (NO₃⁻) | 1 µM | Rate accelerated by a factor of 10 | - | - | Achieved after prolonged exposure | [2] |

Table 2: Photodegradation of Related Benzothiazole (B30560) Compounds

| Compound | Catalyst/Condition | Half-life (t½) | Rate Constant (k) | Key Findings | Reference |

| 2-Mercaptobenzothiazole (MBT) | Direct Photolysis | 2.8 h | 0.25 h⁻¹ | - | [3] |

| 2-Mercaptobenzothiazole (MBT) | Decatungstate (DTA) | - | Rate increased by a factor of 6 | Desulfurization to benzothiazole favored in natural water. | [3] |

| Benzotriazole (B28993) (BTA) | UV Irradiation | 2.8 to 14.3 h | - | Photolysis rates decreased with increasing pH. | [4] |

| Benzotriazole (BTA) | UV/Chlorine | - | ClO· rate constant: 2.40 x 10⁸ M⁻¹ s⁻¹ | RCS dominated degradation. | [5] |

Experimental Protocols

This section details the methodologies employed in key studies on this compound photodegradation.

Photocatalytic Degradation using Decatungstate (DTA)

-

Objective: To investigate the photocatalytic efficiency of sodium decatungstate on methathis compound (B33166) (MBTU) degradation.

-

Reactants: Methathis compound (MBTU) at an initial concentration of 10⁻⁴ M and sodium decatungstate (DTA) at 2x10⁻⁴ M.

-

Light Source: Irradiation at 365 nm.

-

Procedure: The aqueous solution of MBTU and DTA was irradiated under aerated conditions. The degradation of MBTU was monitored over time. The influence of oxygen was studied by conducting experiments in the absence of oxygen.

-

Analytical Method: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) was used to identify the photoproducts.

Heterogeneous Photocatalysis with TiO₂

-

Objective: To evaluate the photocatalytic degradation of methathis compound (MBTU) using different types of TiO₂.

-

Reactants: Methathis compound (MBTU) at an initial concentration of 1.0 x 10⁻⁴ mol L⁻¹.

-

Photocatalyst: TiO₂ (Degussa P25, PC50, PC500) at a loading of 1 g L⁻¹.

-

Procedure: The experiments were conducted under conditions favoring an alkaline environment and with increasing oxygen concentration. The degradation kinetics were fitted to the Langmuir-Hinshelwood model.

-

Analytical Method: The decrease in Total Organic Carbon (TOC) was measured to determine the degree of mineralization.

Influence of Naturally Occurring Substances

-

Objective: To study the effect of substances like humic acid, montmorillonite, and nitrate on the photodegradation of methathis compound.

-

Reactants: Methathis compound (1 µM) in the presence of various additives such as benzophenone, montmorillonite, humic acid, nitrate (0.1 mM), or nitrite.

-

Light Source: Artificial solar light.

-

Procedure: Aqueous solutions of methathis compound with the respective additives were irradiated. The degradation rate was monitored.

-

Analytical Method: LC-ESI-MS and flow injection APCI-MS techniques were used for the identification of intermediary photoproducts.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows described in the literature.

Caption: Proposed photodegradation pathway of methathis compound.

Caption: General experimental workflow for photodegradation studies.

Conclusion

The photodegradation of this compound in aqueous environments is a multifaceted process that is significantly accelerated in the presence of photocatalysts. Research indicates that both homogeneous and heterogeneous photocatalysis are effective in degrading this herbicide. The primary degradation mechanisms involve electron transfer and hydrogen atom abstraction, leading to a variety of transformation products, which can be further mineralized with prolonged exposure to light. Understanding these degradation pathways and the factors that influence them is essential for developing effective water treatment technologies and for accurately assessing the environmental fate of this compound. Further research could focus on the degradation in complex environmental matrices and the toxicity of the identified byproducts.

References

- 1. Efficient degradation of methathis compound photoinduced by decatungstate anion in water: kinetics and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation [inis.iaea.org]

An In-depth Technical Guide on the Mammalian and Ecotoxicology of Benzthiazuron

Disclaimer: Benzthiazuron is an obsolete herbicide, and as such, publicly available data on its toxicology is limited.[1] Much of the specific quantitative data from original regulatory submissions is not readily accessible. This guide synthesizes the available information on this compound and its parent compound, benzothiazole (B30560), to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (IUPAC name: 1-(1,3-benzothiazol-2-yl)-3-methylurea) is a urea-based herbicide formerly used for pre-emergence control of annual broadleaved weeds in crops such as sugar beets and spinach.[1] Although no longer in use, its environmental fate and toxicological profile remain of interest for assessing the long-term impact of legacy pesticides. According to its GHS classification, this compound is considered harmful if swallowed.[2] It is also reported to be a skin and eye irritant.[1]

Chemical Structure:

-

CAS Number: 1929-88-0[2]

-

Molecular Formula: C₉H₉N₃OS[2]

-

Synonyms: N-(2-Benzothiazolyl)-N'-methylurea, BAY 60618, Gatnon[2]

Mammalian Toxicity

The mammalian toxicity of this compound is characterized as moderate for acute oral exposure.[1] Detailed studies on chronic, reproductive, or carcinogenic effects are not widely available in the public domain. The data presented below is a combination of information on this compound and its core chemical structure, benzothiazole.

Acute toxicity studies are designed to assess the adverse effects occurring within a short time of administration of a single dose of a substance.[3] For this compound, the primary concern is moderate toxicity upon ingestion.[1]

Table 1: Acute Mammalian Toxicity Data for this compound and Benzothiazole

| Endpoint | Species | Route | Value | Substance | Reference |

|---|---|---|---|---|---|

| LD₅₀ | Rat/Mouse | Oral | 380 - 900 mg/kg | Benzothiazole | [4] |

| Hazard Class | - | Oral | Acute Tox. 4 (Harmful if swallowed) | This compound | [2] |

| Irritation | - | Skin/Eye | Irritant | this compound |[1] |

LD₅₀ (Median Lethal Dose): The dose required to kill 50% of a test population.

Information regarding the chronic toxicity of this compound is scarce. However, studies on related benzothiazole compounds have indicated potential adverse effects upon chronic exposure, including the inhibition of thyroxine release and the induction of tumors.[5] A study on 2-mercaptobenzothiazole (B37678) (2MBZT) established a No-Observed-Adverse-Effect Level (NOAEL) of 14 mg/kg/day in a 20-month dietary study in mice, with kidney changes observed at higher doses.[4]

Ecotoxicology

Ecotoxicology studies evaluate the harmful effects of chemical substances on ecosystems. For this compound, the available data suggests a low to moderate risk for aquatic organisms.[1] It has a high potential to leach into groundwater based on its physicochemical properties.[1]

Aquatic toxicity is typically assessed using organisms from three trophic levels: algae (producers), daphnids (primary consumers/invertebrates), and fish (vertebrates).[6] While specific quantitative data for this compound is not available, the general assessment indicates a low risk for acute fish toxicity.[1]

Table 2: Summary of Aquatic Ecotoxicity for this compound

| Organism | Endpoint | Duration | Classification | Reference |

|---|---|---|---|---|

| Fish | Acute Toxicity (LC₅₀) | 96 hours | Low Toxicity | [1] |

| Aquatic Organisms | General Risk | - | Low to Moderate |[1] |

LC₅₀ (Median Lethal Concentration): The concentration in water that kills 50% of a test population. EC₅₀ (Median Effective Concentration): The concentration that causes a non-lethal effect (e.g., immobilization in Daphnia) in 50% of a test population.[6]

Experimental Protocols

Toxicological assessments of chemicals like this compound follow internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[10][11] These protocols ensure data consistency and reliability.

-

Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method): This method involves a stepwise procedure with a small number of animals (typically rats) per step.[12] The procedure starts with a dose from a series of defined levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Depending on the outcome of mortality or morbidity, the next step involves dosing at a higher or lower level until the toxic class can be determined. Observations are made for at least 14 days.[13]

-

Skin and Eye Irritation (OECD 404 & 405): These tests, typically performed on rabbits, involve applying the substance to the skin or into the eye and observing for effects like erythema, edema, or corneal opacity over a set period.[12]

-

Fish, Acute Toxicity Test (OECD 203): This test determines the LC₅₀ of a substance in fish, commonly rainbow trout or zebrafish.[11] Fish are exposed to various concentrations of the chemical in water for 96 hours, and mortality is recorded.[6]

-

Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnia magna, a small freshwater crustacean, is exposed to the test substance for 48 hours.[14] The endpoint is immobilization, which is recorded to calculate the EC₅₀.[6]

-

Alga, Growth Inhibition Test (OECD 201): This test exposes a population of green algae to the chemical for 72 hours. The inhibition of growth is measured (e.g., by cell counts) to determine the EC₅₀.[6]

Environmental Fate and Mechanism of Action

This compound is moderately persistent in soil and has a high potential for leaching into groundwater.[1] The broader class of benzothiazoles can undergo several degradation processes in the environment.

-

Biodegradation: Microbial cultures, particularly strains of Rhodococcus, have been shown to degrade benzothiazoles.[15] The degradation pathway often involves successive oxidations.[15]

-

Photodegradation: Benzothiazoles can be degraded by sunlight. Hydroxylation is a primary transformation pathway under UV light.[16]

-

Transformation Products: Environmental degradation can lead to the formation of various transformation products, such as hydroxylated derivatives.[16][17]

The diagram below illustrates the potential environmental pathways for a substance like this compound.

Caption: Environmental fate and transport pathways for this compound.

Specific details on the molecular signaling pathways disrupted by this compound in mammals are not available in the reviewed literature. For herbicides of the urea (B33335) class, the primary mode of action in plants is the inhibition of photosynthesis at photosystem II. The toxic effects observed in mammals are generally off-target and occur at much higher concentrations. The general toxicity observed (e.g., CNS and respiratory depression for benzothiazole) suggests non-specific mechanisms of action at high doses.[4]

The following diagram illustrates a generalized workflow for assessing the toxicity of a chemical substance.

Caption: Generalized workflow for chemical toxicity assessment.

Conclusion

This compound is an obsolete herbicide with moderate acute oral toxicity in mammals and a low to moderate risk profile for aquatic ecosystems.[1] Due to its discontinued (B1498344) use, the available public data is limited, particularly concerning quantitative chronic toxicity values and specific mechanisms of action. The assessment of its toxicological profile relies on data from its parent compound, benzothiazole, and adherence to standardized OECD testing guidelines. Its environmental persistence and potential for groundwater leaching highlight the importance of understanding the long-term impacts of legacy pesticides.[1] Further research into the degradation pathways and potential endocrine-disrupting effects of benzothiazole derivatives is warranted to fully characterize the risks associated with this class of compounds.[18]

References

- 1. This compound (Ref: BAY 60618 ) [sitem.herts.ac.uk]

- 2. This compound | C9H9N3OS | CID 16007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.ymaws.com [cdn.ymaws.com]

- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. Ecotoxicity of Pesticides Approved for Use in European Conventional or Organic Agriculture for Honeybees, Birds, and Earthworms | MDPI [mdpi.com]

- 8. aensiweb.net [aensiweb.net]

- 9. boerenlandvogels.nl [boerenlandvogels.nl]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. oecd.org [oecd.org]

- 12. vuos.com [vuos.com]

- 13. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ecetoc.org [ecetoc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 18. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and CAS number for Benzthiazuron

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

Benzthiazuron is a chemical compound belonging to the benzothiazole (B30560) and urea (B33335) families. Historically, it was utilized as a pre-emergence herbicide.

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound. It is important to note that comprehensive toxicological information is limited.[1]

| Property | Value | Reference |

| Molecular Formula | C9H9N3OS | --INVALID-LINK-- |

| Molecular Weight | 207.25 g/mol | --INVALID-LINK-- |

| Melting Point | 265 °C (decomposes) | --INVALID-LINK-- |

| Water Solubility | 12 mg/L (at 20 °C) | --INVALID-LINK-- |

| Mammalian Acute Oral Toxicity | Moderate | --INVALID-LINK-- |

| Skin Irritation | Irritant | --INVALID-LINK-- |

| Eye Irritation | Irritant | --INVALID-LINK-- |

Mechanism of Action: Photosystem II Inhibition

This compound functions as a herbicide by inhibiting photosynthesis in susceptible plants.[1] Its primary target is Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[3][4]

The specific mode of action involves this compound binding to the D1 protein within the PSII complex.[4][5] This binding event physically blocks the binding site for plastoquinone (B1678516) (PQ), a mobile electron carrier.[5][6] By preventing the transfer of electrons from the primary quinone acceptor (QA) to PQ, the entire electron transport chain is halted.[6]

This blockage leads to two primary cytotoxic effects:

-

Inhibition of ATP and NADPH Synthesis: The disruption of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also stops the reduction of NADP+ to NADPH. Both ATP and NADPH are essential energy carriers required for carbon dioxide fixation and the production of sugars.[5]

-

Oxidative Stress: The stalled electron transport chain leads to the formation of highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and protein damage, leading to the destruction of cell membranes, cellular leakage, and ultimately, cell death.[4][5]

Experimental Protocols: Determination in Environmental Samples

The analysis of this compound and related benzothiazoles in complex matrices like water or soil typically involves sample extraction and cleanup followed by instrumental analysis. The following is a generalized protocol based on common methodologies for this class of compounds.

Objective

To quantify the concentration of this compound in an aqueous sample (e.g., wastewater, river water).

Materials

-

Solid-Phase Extraction (SPE) manifold

-

Polymeric SPE cartridges

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Vortex mixer

-

Nitrogen evaporator

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS)

Procedure

-

Sample Preparation:

-

Collect the aqueous sample in a clean glass container.

-

Filter the sample through a 0.45 µm filter to remove particulate matter.

-

Adjust the pH of the sample if required by the specific SPE cartridge chemistry.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water.

-

Loading: Pass the prepared water sample through the conditioned SPE cartridge at a steady flow rate. This compound will be retained on the sorbent.

-

Washing: Wash the cartridge with ultrapure water to remove any co-extracted interfering compounds.

-

Elution: Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent, such as acetonitrile or methanol.

-

-

Concentration:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the initial mobile phase for HPLC analysis.

-

-

Instrumental Analysis (LC-MS/MS):

-

Inject the reconstituted sample into the HPLC system.

-

Separation is typically achieved on a C18 reversed-phase column.

-

The mobile phase often consists of a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.

-

Detection and quantification are performed using the MS/MS detector, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

-

References

- 1. This compound (Ref: BAY 60618 ) [sitem.herts.ac.uk]

- 2. This compound | C9H9N3OS | CID 16007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

An In-Depth Technical Guide on the Solubility of Benzthiazuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzthiazuron in water and various organic solvents. The information is intended to support research, scientific analysis, and drug development activities by offering detailed data, experimental methodologies, and relevant biological pathway information.

Core Data Presentation

The solubility of a compound is a critical physicochemical property that influences its behavior in various systems, including biological and environmental matrices. For this compound, an obsolete urea-based herbicide, understanding its solubility is crucial for assessing its environmental fate and potential for bioaccumulation.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 0.012 | [1] |

| Organic Solvents (unspecified) | 20 | 0.005 | [1] |

| Acetone (B3395972) | 20 | Data not available | Commercially available as a 100 µg/mL solution |

| Dichloromethane | 20 | Data not available | - |

| Ethanol | 20 | Data not available | - |

| Ethyl Acetate | 20 | Data not available | - |

| Methanol (B129727) | 20 | Data not available | Commercially available as a 100 µg/ml solution |

| Xylene | 20 | Data not available | - |

Note: The limited availability of precise quantitative data for organic solvents may be attributed to this compound's status as an older and now obsolete herbicide. However, its structural similarity to other urea (B33335) herbicides suggests it likely has low solubility in many common organic solvents. For instance, the related compound methathis compound (B33166) exhibits significantly higher solubility in solvents like acetone (115.9 g/L) and methanol (65.9 g/L)[2].

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The methodologies outlined below are based on internationally recognized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), and are applicable for determining the solubility of this compound.

Shake-Flask Method (OECD Guideline 105)

This is the most common and reliable method for determining the water solubility of substances.

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

Apparatus:

-

Constant temperature water bath or shaker

-

Analytical balance

-

pH meter

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Glass flasks with stoppers

Procedure:

-

Preparation of the Test Solution: An excess amount of this compound is added to a flask containing a known volume of purified water (e.g., deionized or distilled).

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The separation of the solid and liquid phases is then achieved by centrifugation at the same temperature as the equilibration.

-

Quantification: A sample of the clear supernatant is carefully removed and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: The solubility is reported as the average of at least three replicate determinations, expressed in g/L or mg/L.

Column Elution Method (OECD Guideline 105)

This method is suitable for substances with low solubility.

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured.

Apparatus:

-

Glass column with a thermostat jacket

-

Inert support material (e.g., glass beads, silica (B1680970) gel)

-

Metering pump

-

Fraction collector

-

Analytical instrumentation for quantification

Procedure:

-

Column Preparation: The support material is coated with an excess of this compound. This can be achieved by dissolving the substance in a volatile solvent, mixing it with the support material, and then evaporating the solvent. The coated support is then packed into the column.

-

Elution: Water is pumped through the column at a low flow rate to ensure that the eluate is saturated.

-

Sample Collection: Fractions of the eluate are collected at regular intervals.

-

Quantification: The concentration of this compound in each fraction is determined.

-

Data Reporting: The solubility is taken as the plateau concentration reached in the eluate.

Mandatory Visualizations

Mode of Action: Inhibition of Photosystem II

This compound is a herbicide that acts by inhibiting photosynthesis in target plants. Specifically, it disrupts the electron transport chain in Photosystem II (PSII). The following diagram illustrates this inhibitory pathway.

Caption: this compound's mode of action: inhibition of Photosystem II.

Experimental Workflow: Solubility Determination (Shake-Flask Method)

The following diagram outlines the logical workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

The Agricultural History of Benzthiazuron: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

Benzthiazuron, also known by its Bayer reference number BAY 60618, was a selective, pre-emergence herbicide.[1] It was first registered in the Netherlands in 1967 and was developed and primarily manufactured by Bayer CropScience.[1] Historically, it was used to control annual broadleaf weeds in a variety of crops, including sugar beet, sugarcane, fodder beet, pineapples, and spinach.[1] Weeds controlled by this compound included common agricultural nuisances such as fathen (lambsquarter), chickweed, and groundsel.[1]

While specific details regarding its widespread adoption and peak usage are scarce in current literature, a 1970 study from Israel highlighted its efficacy and selectivity in sugar beets.[2] The eventual obsolescence of this compound is not explicitly documented with a precise timeline or singular cause in available resources, a fate common for older agrochemicals that have been superseded by more effective, selective, or environmentally benign alternatives.

Chemical and Physical Properties

This compound is a synthetic organic compound belonging to the urea (B33335) and benzothiazole (B30560) chemical classes.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-3-methylurea |

| CAS Name | N-2-benzothiazolyl-N'-methylurea |

| CAS Number | 1929-88-0 |

| Molecular Formula | C₉H₉N₃OS |

| Molecular Weight | 207.25 g/mol |

| Physical State | White powder |

| Aqueous Solubility | Moderately soluble |

| Volatility | Not volatile |

Source: AERU Pesticide Properties Database, PubChem[1][3]

Mode of Action: Photosystem II Inhibition

This compound's herbicidal activity stems from its role as a Photosystem II (PSII) inhibitor.[1] It is classified under HRAC Mode of Action Group C2 and WSSA Mode of Action Group 5.[1]

Signaling Pathway

The herbicidal effect is initiated when this compound is absorbed by the plant's roots and translocated to the leaves. Within the chloroplasts, it disrupts the photosynthetic electron transport chain. Specifically, this compound is believed to bind to the D1 protein of the PSII complex, a site also targeted by other urea herbicides. This binding competitively inhibits the binding of plastoquinone (B1678516) (PQ), the native electron acceptor. The blockage of electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B) halts photosynthesis, leading to a cascade of events that cause plant cell death and necrosis.[1]

Agricultural Use and Efficacy

This compound was formulated as a wettable powder and applied as a pre-emergence herbicide.[1] While quantitative efficacy data from its period of use is not widely available, a 1970 study in Israel demonstrated that pre-emergence application of this compound provided "adequate weed control" and good selectivity in sugar beets.[2] The study also noted that for heavy grass infestations, tank-mixing with propham (B1679637) was necessary to broaden the spectrum of control.[2]